5-isopropenyl-1H-pyrrolo[2,3-b]pyridine
Description
5-Isopropenyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine core with an isopropenyl group (-CH₂C(CH₂)=CH₂) at the 5-position. This scaffold is structurally related to indoles and azaindoles, with the pyrrolo[2,3-b]pyridine system offering unique electronic and steric properties due to its bicyclic structure.
Properties
CAS No. |
918523-64-5 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5-prop-1-en-2-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H10N2/c1-7(2)9-5-8-3-4-11-10(8)12-6-9/h3-6H,1H2,2H3,(H,11,12) |
InChI Key |
KELCKSADPTZELD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CN=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The 1H-pyrrolo[2,3-b]pyridine scaffold is highly modifiable, with substitutions at the 3-, 5-, and 7-positions significantly influencing physicochemical and biological properties. Below is a detailed comparison with structurally or functionally related compounds:
Substituent Effects at the 5-Position
Key Findings :
- Solubility : Fluorinated derivatives (e.g., 5-Fluoro) exhibit higher aqueous solubility compared to hydrophobic groups like -CF₃ or isopropenyl .
- Biological Activity : The trifluoromethyl group at the 5-position enhances fibroblast growth factor receptor (FGFR) inhibition by forming hydrogen bonds with glycine residues in the ATP-binding pocket .
Comparison with Sulfur-Containing Analogs (Thieno[2,3-b]Pyridines)
Key Findings :
- Replacing sulfur in thieno[2,3-b]pyridines with nitrogen (to form pyrrolo analogs) improves solubility but complicates synthesis .
- Thieno derivatives show distinct biological targets (e.g., tubulin) compared to pyrrolo-based FGFR inhibitors .
Comparison with Isoelectronic Heterocycles
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